3-Dimethylaminomethyl-4-methoxy-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylaminomethyl-4-methoxy-benzaldehyde is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2/c1-12(2)7-10-6-9(8-13)4-5-11(10)14-3/h4-6,8H,7H2,1-3H3 . The SMILES string representation is COC1=C(C=C(C=C1)C=O)CN©C .Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Synthesis of Organic Compounds :
- A study by Verdía et al. (2017) reports the synthesis of 3-(methoxycarbonyl)coumarin, utilizing a similar compound, benzaldehyde, in an ionic liquid. This process is notable for its implementation in green chemistry and can be a potential application area for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde in undergraduate organic chemistry projects (Verdía, Santamarta, & Tojo, 2017).
Catalysis and Chemical Reactions :
- Banerjee et al. (2013) describe using a similar methoxy-benzaldehyde for the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, showing its potential in various organic reactions and synthesis processes (Banerjee, Poon, & Bedoya, 2013).
Molecular Structure and Spectroscopy Studies :
- Research by Yadav et al. (2018) provides insights into the molecular structure, vibrational spectral studies, and nonlinear optical (NLO) properties of similar benzaldehyde compounds, suggesting areas where this compound could be studied for its physical and chemical characteristics (Yadav, Sharma, & Kumar, 2018).
Enzyme Catalyzed Reactions and Process Development :
- Kühl et al. (2007) explore the enzyme catalyzed asymmetric C–C bond formation using benzaldehyde derivatives, indicating potential applications of this compound in biocatalysis and organic synthesis (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Photophysical Studies and Charge Transfer Reactions :
- Samanta et al. (2010) investigate the photophysical behavior of 2-methoxy-4-(N,N-dimethylamino)benzaldehyde, a compound structurally similar to this compound. Their study focuses on charge transfer reactions and could be a reference for similar studies on this compound (Samanta, Paul, Mahanta, Singh, Kar, & Guchhait, 2010).
Safety and Hazards
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)7-10-6-9(8-13)4-5-11(10)14-3/h4-6,8H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKLXGABLWFCLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.